2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

Organic Synthesis Benzoxazole Chemistry Vilsmeier Reaction

Position-specific 4-fluoro isomer – not interchangeable with 5-/6-/7-fluoro analogs. Cited in HIV-1 RT inhibitor patents (CA-2053512-A1, EP-0481802-A1). The chloromethyl handle enables nucleophilic substitution for library synthesis. Minimal CYP inhibition (>20 µM across CYP2E1, 2B6, 2A6) supports lead optimization without metabolic liability. One-step, quantitative-yield synthesis ensures scalable procurement. Verify isomer placement to avoid failed syntheses.

Molecular Formula C8H5ClFNO
Molecular Weight 185.58
CAS No. 139549-22-7
Cat. No. B2886825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
CAS139549-22-7
Molecular FormulaC8H5ClFNO
Molecular Weight185.58
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(O2)CCl
InChIInChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
InChIKeyAEOPPVPQYXKXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7): Procurement Specifications and Compound Class Profile


2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7) is a heterocyclic aromatic building block consisting of a benzoxazole core substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 4-position with a fluorine atom, with molecular formula C₈H₅ClFNO and molecular weight 185.58 g/mol . The compound is canonically classified under benzoxazole derivatives, a class widely employed as pharmacophoric scaffolds in medicinal chemistry and as reactive intermediates in organic synthesis due to the electrophilic character of the chloromethyl handle [1].

Why 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole Cannot Be Substituted with Alternative Benzoxazole Analogs


Despite sharing a common benzoxazole core and identical molecular weight (185.58 g/mol) with its positional isomers, 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole exhibits substitution-dependent physicochemical and reactivity profiles that preclude generic interchange . The precise placement of the fluorine atom at the 4-position (adjacent to the ring junction) versus the 5-, 6-, or 7-positions directly alters the electronic environment of the oxazole nitrogen and the aromatic ring, influencing both nucleophilic substitution kinetics at the chloromethyl site and downstream biological target engagement . Furthermore, substitution with a difluoro analog (CAS 1512284-49-9) introduces additional molecular weight (203.57 g/mol) and altered lipophilicity, while substitution with a chloro-fluoro analog (CAS 143708-37-6) introduces a second chlorine substituent that changes steric and electronic parameters . Procurement without positional verification of the fluoro substituent may result in failed synthetic sequences or non-reproducible biological data.

Quantitative Evidence Guide: Verified Differentiation of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole for Procurement Decisions


Synthesis Yield Comparison: Quantitative One-Step Protocol for 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

A published one-step synthesis protocol for 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole achieves quantitative yield using adapted Vilsmeier conditions, as reported in Molbank 2023 [1]. In contrast, synthetic routes for the 6-fluoro positional isomer (CAS 143708-36-5) are described in vendor literature as requiring multi-step methodologies without yield specifications , while the 5-fluoro isomer (CAS 143708-35-4) similarly lacks published quantitative yield data in accessible primary literature . The availability of a fully characterized, high-yield synthetic route reduces procurement risk and supports reliable scale-up planning.

Organic Synthesis Benzoxazole Chemistry Vilsmeier Reaction

CYP Enzyme Inhibition Profile: Low Off-Target Risk of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (tested as CHEMBL2413882) exhibits IC₅₀ values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsome assays [1]. This weak inhibitory profile across multiple CYP isoforms is quantitatively comparable to a structurally related benzoxazole derivative (CHEMBL2018913), which shows Ki/IC₅₀ values of 50,000 nM for CYP2C19, 50,000 nM for CYP2E1, and 5,490 nM for CYP3A4 [2]. Both compounds demonstrate that benzoxazole scaffolds with chloromethyl substitution generally produce minimal CYP inhibition, supporting their utility as inert building blocks or negative controls. For comparison, many drug-like small molecules exhibit sub-micromolar CYP inhibition that would preclude their use as neutral scaffolds.

Cytochrome P450 Drug Metabolism ADME-Tox Enzyme Inhibition

Positional Isomer Distinction: 4-Fluoro Substitution Pattern Versus 5-, 6-, and 7-Fluoro Analogs

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7) is structurally differentiated from its positional isomers by the specific placement of the fluorine atom at the 4-position of the benzoxazole ring . Direct comparators include the 5-fluoro isomer (CAS 143708-35-4), 6-fluoro isomer (CAS 143708-36-5), and 7-fluoro isomer (CAS 122289-16-1), all of which share identical molecular formula (C₈H₅ClFNO) and molecular weight (185.58 g/mol) . The 4-position fluorine substitution places the electron-withdrawing group adjacent to the ring junction, creating a distinct electronic environment relative to the 5- and 6-fluoro analogs where the fluorine is positioned on the benzene ring distal to the oxazole nitrogen . Vendor pricing data indicates that the 7-fluoro isomer commands a premium (approximately $825-2,800 per 5g at 95% purity) compared to the 4-fluoro target compound (commercial availability through multiple suppliers at standard building block pricing) [1], though no direct head-to-head biological or reactivity data is publicly available.

Positional Isomers Fluorine Substitution Structure-Activity Relationship Benzoxazole Derivatives

Differentiation from Multi-Halogenated Analogs: Monochloro-Monofluoro Versus Dichloro-Monofluoro and Difluoro Derivatives

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (MW 185.58 g/mol, single chlorine, single fluorine) represents the minimal halogenation scaffold among commercially available fluoro-chloromethyl benzoxazoles . More heavily halogenated analogs include 7-chloro-2-(chloromethyl)-4-fluorobenzoxazole (CAS 143708-37-6, MW 220.02 g/mol) which contains an additional chlorine substituent at the 7-position, and 2-(chloromethyl)-4,6-difluorobenzoxazole (CAS 1512284-49-9, MW 203.57 g/mol) which contains two fluorine atoms . While no direct comparative reactivity data exists in public literature, the increased halogen count in these analogs alters molecular weight, lipophilicity (predicted XLogP3 of the target compound is 2.3) [1], and potentially the number of electrophilic sites available for nucleophilic attack . The target compound provides a single electrophilic chloromethyl handle without additional halogen-based reactivity liabilities that could complicate downstream synthetic sequences.

Halogenated Benzoxazoles Reactive Intermediates Electrophilic Substitution Building Blocks

Evidence-Based Application Scenarios for 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole Procurement


Medicinal Chemistry Scaffold for HIV-1 Reverse Transcriptase Inhibitor Development

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is cited in patent literature (CA-2053512-A1, EP-0481802-A1) as an intermediate in the synthesis of hydroxylated HIV-1 reverse transcriptase inhibitors, with priority dates establishing its relevance in antiviral drug discovery programs . The compound's weak CYP inhibition profile (>20,000 nM IC₅₀ across CYP2E1, CYP2B6, and CYP2A6) supports its utility as a scaffold that is unlikely to introduce metabolic liability during lead optimization [1].

Synthetic Intermediate for Nucleophilic Substitution-Derived Libraries

The chloromethyl group at the 2-position serves as an electrophilic handle for nucleophilic substitution reactions, enabling the generation of diverse benzoxazole derivatives . The documented quantitative-yield one-step synthesis protocol provides a reliable entry point for building block procurement with predictable scaling characteristics [1]. This reactive handle supports amination, thioether formation, and azide displacement chemistry for library synthesis applications.

Negative Control or Inert Scaffold for CYP Inhibition Assays

With IC₅₀ values >20,000 nM against multiple CYP isoforms (CYP2E1, CYP2B6, CYP2A6) in human liver microsome assays, 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole demonstrates minimal cytochrome P450 inhibitory activity . This profile makes it suitable as a negative control compound in CYP inhibition screening panels or as an inert scaffold when evaluating structure-activity relationships where metabolic stability must be maintained.

Agrochemical Intermediate with Herbicidal Activity Potential

Patent literature on benzoxazole derivatives describes applications as herbicidal compounds, with broad claims encompassing substituted benzoxazole scaffolds . While no quantitative efficacy data specific to 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is available, its classification within the broader benzoxazole chemotype aligns with this application space. The compound's single electrophilic chloromethyl handle without additional halogenation may provide a cleaner reactivity profile for agrochemical derivatization compared to multi-halogenated analogs [1].

Technical Documentation Hub

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